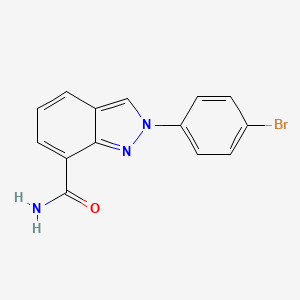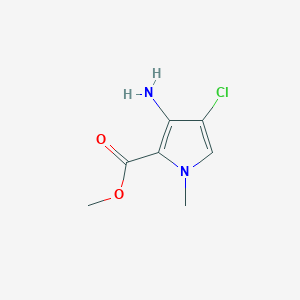
N-(4-((3,4-ジヒドロイソキノリン-2(1H)-イル)メチル)チアゾール-2-イル)フラン-2-カルボン酸アミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride represents an intricate chemical structure with significant potential in various scientific domains. It combines elements of thiazole, furan, and dihydroisoquinoline, each contributing unique properties that can be exploited for research and industrial applications.
科学的研究の応用
Chemistry
In chemistry, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride can be used to study reaction mechanisms, particularly those involving heterocycles and complex ring systems.
Biology
Biologically, the compound can serve as a probe to investigate various pathways due to its structural diversity, influencing protein binding and interactions.
Medicine
In medicine, potential therapeutic applications include exploring its role as a ligand in drug design, targeting specific receptors or enzymes. The structural motifs present can be crucial in binding specificity and efficacy.
Industry
Industrial applications might include using the compound in developing novel materials or as intermediates in the synthesis of other complex molecules.
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a core structure in this compound, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It is known that thiq-based compounds can influence a variety of biochemical pathways, particularly those related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride generally involves multi-step organic synthesis techniques. Key steps include the formation of the thiazole ring, the incorporation of the furan moiety, and the coupling of the dihydroisoquinoline component.
Industrial Production Methods
In industrial settings, the production scale may include optimized reaction conditions for yield and purity, potentially involving continuous flow chemistry to enhance efficiency and reproducibility. Catalysts and solvent conditions are meticulously chosen to drive the reactions to completion with minimal by-products.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Modifying the oxidation state of the furan or thiazole rings.
Reduction: : Potential reduction of any unsaturated bonds within the structure.
Substitution: : The functional groups in the thiazole ring may undergo nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate, and different solvents depending on the reaction's nature may be employed. Reaction conditions often include specific temperatures, pressures, and pH levels to maximize efficiency and selectivity.
Major Products
Reactions can yield derivatives where functional groups are added or removed, potentially altering the compound's biological or chemical properties. These modifications enable further exploration of structure-activity relationships.
類似化合物との比較
When compared to similar compounds, the uniqueness of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride lies in its multi-functional groups and structural complexity, allowing diverse applications
By exploring its properties and applications, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride stands out as a versatile and intriguing compound for further research and development.
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S.ClH/c22-17(16-6-3-9-23-16)20-18-19-15(12-24-18)11-21-8-7-13-4-1-2-5-14(13)10-21;/h1-6,9,12H,7-8,10-11H2,(H,19,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFXAUGOLCDBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2439683.png)

![N-[(1R)-1-Cyanopropyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide](/img/structure/B2439687.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B2439690.png)
![1-{4-[6-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B2439691.png)
![1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2439696.png)
![4-chloro-N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide](/img/structure/B2439697.png)




![N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2439704.png)
